molecular formula C21H16N3PtS+ B1195455 Phs(terpy)Pt CAS No. 92388-66-4

Phs(terpy)Pt

Cat. No.: B1195455
CAS No.: 92388-66-4
M. Wt: 537.5 g/mol
InChI Key: TXQCHKNKEKREOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phs(terpy)Pt is a terpyridine-based platinum(II) complex supplied for Research Use Only (RUO). This product is exclusively tailored for laboratory research and is not intended for diagnostic, therapeutic, or any clinical procedures . RUO products are essential tools for scientific investigations but are not subject to the same regulatory evaluations for safety and performance as in vitro diagnostic medical devices . Terpyridine (TPY) ligands are tridentate NNN-pincer ligands known for their strong affinity to form stable complexes with various metal cations, including platinum . These complexes are versatile building blocks in modern chemistry, with applications spanning materials science, supramolecular chemistry, and catalysis . The square planar geometry of Pt(II) terpyridine complexes contributes to their interesting photophysical and electrochemical properties . Key Research Applications: Catalysis: Terpyridine-metal complexes are valuable catalysts for a diverse range of organic transformations, applicable in both homogeneous and heterogeneous processes . Materials Science: These complexes find utility in the development of advanced materials, including molecular electronics, luminescent probes, and resistive memory devices due to their notable electrochemical and photophysical characteristics . Photophysics and Photosensitization: Similar to iridium and ruthenium complexes, Pt(II) terpyridine complexes can act as photosensitizers. Their potential involvement in electron transfer processes makes them candidates for research in light-harvesting applications and photodynamic therapy, where they may operate via Type I or Type II mechanisms to generate reactive oxygen species (ROS) . Supramolecular Chemistry: The outstanding coordination chemistry of terpyridine ligands allows for the construction of complex supramolecular assemblies and nanostructures . Researchers should independently characterize the specific properties of the this compound complex, such as its absorption/emission spectra, redox potentials, and catalytic activity, for their particular experimental needs.

Properties

CAS No.

92388-66-4

Molecular Formula

C21H16N3PtS+

Molecular Weight

537.5 g/mol

IUPAC Name

benzenethiolate;2,6-dipyridin-2-ylpyridine;platinum(2+)

InChI

InChI=1S/C15H11N3.C6H6S.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;7-6-4-2-1-3-5-6;/h1-11H;1-5,7H;/q;;+2/p-1

InChI Key

TXQCHKNKEKREOL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S-].C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Pt+2]

Canonical SMILES

C1=CC=C(C=C1)[S-].C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Pt+2]

Synonyms

phenylthiolato-(2,2',2''-terpyridine)platinum II
PhS(terpy)Pt

Origin of Product

United States

Synthetic Methodologies and Advanced Spectroscopic Characterization of Phs Terpy Pt Systems

Synthetic Pathways for PhS(terpy)Pt and Analogous Platinum(II) Terpyridine Complexes

The synthesis of this compound and related platinum(II) terpyridine complexes typically follows a multi-step approach, beginning with the formation of a chloro-terpyridine-platinum(II) precursor. This intermediate is then subjected to a ligand substitution reaction to introduce the desired thiolate.

A common and well-established precursor is [Pt(terpy)Cl]Cl. Its synthesis involves the reaction of a platinum(II) source, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or bis(dimethyl sulfoxide)platinum(II) chloride (Pt(DMSO)₂Cl₂), with one equivalent of the 2,2':6',2''-terpyridine ligand in an aqueous or alcoholic solution. nih.govresearchgate.netikifp.edu.pl For instance, the reaction of K₂PtCl₄ with terpyridine in water, followed by heating, leads to the precipitation of the [Pt(terpy)Cl]⁺ cation. hku.hk Modifications to this procedure have been developed to optimize the yield to a quantitative level. hku.hk

Once the [Pt(terpy)Cl]⁺ intermediate is isolated, the final this compound complex can be prepared via a ligand exchange reaction. This involves reacting the chloro complex with the appropriate thiol, in this case, thiophenol (PhSH) or its corresponding salt (e.g., sodium thiophenolate). The chloride ligand, being a good leaving group, is displaced by the sulfur atom of the thiophenolate. A similar strategy has been successfully employed for the synthesis of other Pt(II) terpyridine thiolate complexes, such as [Pt(terpy)(S-benzo-15-crown-5)]PF₆. acs.org The synthesis of various thiolate(2,2',2''-terpyridine)platinum(II) complexes has been reported, underscoring the general applicability of this synthetic route. mdpi.com The final product is often purified by recrystallization. researchgate.net

Table 1: General Synthetic Route for Platinum(II) Terpyridine Thiolate Complexes

Step Reactants Typical Solvent Product
1 K₂PtCl₄ or Pt(DMSO)₂Cl₂ + Terpyridine Water / Methanol [Pt(terpy)Cl]Cl

Spectroscopic Techniques for Structural Elucidation and Electronic State Analysis

A suite of advanced spectroscopic methods is essential to confirm the identity and elucidate the structural and electronic properties of this compound systems. These techniques provide complementary information, from the connectivity of atoms to the precise three-dimensional arrangement in the solid state.

NMR spectroscopy is a powerful tool for confirming the molecular structure of platinum(II) terpyridine complexes in solution. Both ¹H and ¹⁹⁵Pt NMR are routinely used. rsc.org

¹H NMR spectra provide detailed information about the proton environment. For this compound, the spectra would display characteristic signals for the aromatic protons of both the terpyridine and the thiophenolate ligands. Upon coordination to the platinum center, the chemical shifts of these protons are altered compared to the free ligands. For example, in a related complex, [Pt(terpy)(S-benzo-15-crown-5)]PF₆, the terpyridine protons appear in the δ 7.6-9.0 ppm region, while the aromatic protons of the arenethiolate are observed between δ 6.6-7.2 ppm. acs.org Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to establish the connectivity between protons and their attached carbons, further confirming the structure. rsc.org

¹⁹⁵Pt NMR is particularly informative about the coordination environment of the platinum atom. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the coordinated ligands. The characterization of various platinum(II) terpyridine complexes has been successfully supported by ¹⁹⁵Pt NMR data. rsc.org

Table 2: Representative ¹H NMR Data for a [Pt(terpy)(SR)]-type Complex

Ligand Proton Type Representative Chemical Shift (δ, ppm)
Terpyridine Aromatic H's 7.6 - 9.0
Arenethiolate Aromatic H's 6.6 - 7.2

Data derived from the analogous complex [Pt(terpy)(S-benzo-15-crown-5)]PF₆. acs.org

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized complexes. Electrospray ionization (ESI-MS) is the most common technique used for these types of charged complexes. researchgate.netrsc.org The analysis is typically performed in positive ion mode, where the molecular ion is observed as [M - counter-ion]⁺ or simply [M]⁺ if the complex itself is the cation.

For this compound, which is a cationic complex, ESI-MS would be expected to show a prominent peak corresponding to the [Pt(terpy)(SPh)]⁺ cation. For instance, in the characterization of [Pt(terpy)(S-benzo-15-crown-5)]PF₆, a peak was observed at m/z 597, corresponding to the [M − PF₆]⁺ cation. acs.org Similarly, for [Pt(tpy)Cl]⁺, a peak is detected at an m/z of 463.0. mdpi.com High-resolution mass spectrometry (HR-ESI-MS) can provide highly accurate mass measurements, which helps to confirm the elemental composition of the complex with great confidence. nih.govmdpi.com

Table 3: Expected ESI-MS Data for this compound

Ion Formula Calculated m/z
[Pt(terpy)(SPh)]⁺ [C₂₁H₁₆N₃SPt]⁺ ~537.08

Calculated m/z is approximate and depends on the specific isotopes.

Vibrational spectroscopy, primarily infrared (IR) spectroscopy, is used to identify the functional groups present in the complex and to confirm the coordination of the ligands to the metal center. oaepublish.com The IR spectrum of this compound would exhibit the characteristic vibrational modes of the terpyridine ligand. More importantly, the coordination of the terpyridine and thiophenolate ligands to the platinum atom gives rise to new, lower-frequency bands corresponding to Pt-N and Pt-S stretching vibrations. mdpi.com The appearance of these bands, which are absent in the spectra of the free ligands, provides direct evidence of complex formation. In studies of other metal-sulfamethoxazole complexes, new bands in the 412–499 cm⁻¹ and 545–578 cm⁻¹ regions were assigned to M-N and M-O/S vibrations, respectively, confirming coordination. mdpi.com

Single-crystal X-ray crystallography provides the most definitive structural characterization, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. For platinum(II) terpyridine complexes, this technique consistently confirms the expected square-planar coordination geometry around the Pt(II) center. acs.orgnih.gov

In the structure of this compound, the platinum atom would be coordinated to the three nitrogen atoms of the tridentate terpyridine ligand and the sulfur atom of the thiophenolate ligand. The bite angles of the terpyridine ligand typically cause the N-Pt-N angles to deviate from the ideal 90°. acs.org Crystal structure analyses of analogous complexes provide expected bond lengths. For example, in [Pt(terpy)(S-benzo-15-crown-5)]PF₆, the Pt-S bond length was determined to be 2.313(2) Å. acs.org The Pt-N bond distance to the central nitrogen of the terpyridine is typically shorter than the Pt-N bonds to the outer nitrogens. acs.org Such structural data are crucial for understanding the steric and electronic properties of the complex.

Table 4: Selected Crystallographic Data for an Analogous Pt(II) Terpyridine Thiolate Complex

Parameter Value
Coordination Geometry Square Planar
Pt-S Bond Length 2.313(2) Å
S-Pt-N(1) Angle 98.3(2)°
S-Pt-N(3) Angle 100.4(2)°

Data from the crystal structure of [Pt(terpy)(S-benzo-15-crown-5)]PF₆. N(1) and N(3) are the outer terpyridine nitrogens. acs.org

Coordination Chemistry and Structural Dynamics of Phs Terpy Pt Complexes

Ligand Field Theory and Electronic Structure of Square Planar Platinum(II) Centers

Platinum(II) possesses a d⁸ electronic configuration, which strongly favors a square planar coordination geometry. fiveable.melibretexts.orgwikipedia.org According to ligand field theory, the five d-orbitals of a transition metal ion are degenerate in isolation but split in energy when ligands approach, forming a crystal field. In a square planar environment, this splitting is significant, leading to a specific energy ordering of the d-orbitals. This splitting can be conceptualized as a distortion of an octahedral geometry where the two axial ligands along the z-axis are removed. wikipedia.orglibretexts.org

The typical d-orbital energy level diagram for square planar complexes (D₄h symmetry) is as follows: dₓ²₋ᵧ² is highest in energy, followed by dₓᵧ, then d₂², and finally the degenerate dₓz and dᵧz orbitals are lowest in energy. libretexts.orgwikipedia.orglibretexts.org The large energy gap between the highest occupied d-orbital and the unoccupied dₓ²₋ᵧ² orbital ensures that d⁸ complexes like Pt(II) are typically low-spin, meaning all eight d-electrons are paired in the lower energy orbitals. libretexts.org

The strong σ-donating and π-accepting abilities of the terpyridine ligand contribute significantly to the ligand field strength, further stabilizing this low-spin square planar configuration. nih.govoaepublish.com The thiophenolate ligand, with its sulfur donor atom, also plays a role in fine-tuning the electronic environment around the platinum center. These electronic interactions are crucial for understanding the spectroscopic properties (e.g., UV-Vis absorption) and reactivity patterns observed in PhS(terpy)Pt complexes. fiveable.me

Conformational Adaptations of the Terpyridine Ligand Upon Platinum(II) Coordination

The 2,2':6',2''-terpyridine (terpy) ligand is a flexible molecule in its uncoordinated state. The nitrogen atoms of the 2-pyridine rings typically adopt a trans-trans geometry to minimize lone-pair electron repulsion. nih.govrsc.org However, upon coordination to a metal center like platinum(II), terpyridine undergoes a significant conformational adaptation. It transitions to a cis-cis geometry, allowing the three pyridine (B92270) rings to chelate to the metal in a meridional fashion. nih.govrsc.orgmdpi.comresearchgate.net

Influence of Axial and Ancillary Ligands on Coordination Geometry and Stability

The electronic and steric properties of the thiophenolate ligand can subtly distort the ideal square planar geometry, affecting bond lengths and angles within the coordination sphere. For instance, in an analogous complex, (4-Bromothiophenolato)(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, the platinum(II) ion maintains a square planar geometry, with the terpyridine occupying three sites and the bromothiophenolate and a chloride ion occupying the remaining sites. ontosight.ai This highlights how different ancillary ligands can integrate into the square planar framework.

The presence of bulky substituents on the terpyridine ligand or the ancillary ligand can also influence intermolecular interactions, such as Pt···Pt or π-π stacking, which are known to occur in platinum(II) terpyridine complexes in solution and solid state. oaepublish.comrsc.orgmdpi.commdpi.comrsc.org While direct axial ligands are more common in higher-valent platinum complexes (e.g., Pt(III) or Pt(IV)), their absence in Pt(II) square planar complexes like this compound means that the stability and properties are largely dictated by the strong equatorial interactions. nih.gov

The specific bond lengths for a representative square planar platinum(II) terpyridine complex can provide insight into the coordination environment. While direct data for this compound are not extensively detailed in general literature, values for similar platinum(II)-terpyridine complexes with other ancillary ligands, or palladium(II)-terpyridine complexes (which also favor square planar geometry), offer a comparative understanding. For example, in a palladium(II)-terpyridine complex, Pd-N bond lengths range from approximately 1.917 to 2.030 Å. iucr.org Platinum-sulfur bond lengths in similar square planar complexes are typically in the range of 2.2-2.4 Å. The precise values for this compound would be determined by crystallographic studies.

Table 1: Representative Bond Lengths in Square Planar Pt(II)/Pd(II) Terpyridine Complexes

Bond TypeTypical Range (Å)Notes
Pt-N (terpy)1.90 - 2.10Based on similar Pt(II) and Pd(II) terpyridine complexes. iucr.org
Pt-S (thiophenyl)2.20 - 2.40Typical range for Pt-S bonds in square planar Pt(II) complexes.

Photophysical Properties and Excited State Dynamics of Phs Terpy Pt Complexes

Absorption and Emission Spectroscopy of PhS(terpy)Pt Derivatives

The electronic absorption spectra of square-planar platinum(II) terpyridine complexes are typically characterized by intense absorption bands in the ultraviolet (UV) region and moderately intense, broad bands in the visible region. mdpi.comnih.gov The high-energy bands (generally below 350 nm) are assigned to spin-allowed π→π* intraligand (IL) transitions localized on the terpyridine scaffold. mdpi.comoaepublish.com The lower-energy bands are of significant interest as they are associated with charge-transfer transitions involving the metal center.

For most [Pt(terpy)L]ⁿ⁺ complexes, the absorption bands in the visible or near-UV region (typically 370-450 nm) are assigned to metal-to-ligand charge transfer (MLCT) transitions, specifically from a dπ orbital of the platinum(II) center to a π* orbital of the terpyridine ligand (dπ(Pt) → π*(terpy)). mdpi.comnih.govnih.govrsc.org These transitions are responsible for the characteristic colors of these complexes. The energy of the MLCT state is sensitive to the nature of the ancillary ligand 'L'. Electron-donating ligands, such as thiolates, generally raise the energy of the platinum d-orbitals, which would be expected to lead to a red-shift (lower energy) of the MLCT band compared to complexes with less donating ligands like chloride.

In complexes where the ancillary ligand also possesses an extended π-system, such as the phenylthiolato group in this compound⁺ or arylalkynyl ligands, the electronic transitions can become more complex. In these cases, the excited states may have significant contributions from Ligand-Centered (LC) or Ligand-to-Ligand Charge Transfer (LLCT) transitions. nih.gov

For instance, in platinum(II) terpyridine complexes with arylalkynyl ligands, the lowest energy absorption bands are often described as an admixture of dπ(Pt) → π(terpy) MLCT and π(alkynyl) → π(terpy) LLCT character. oaepublish.comnih.gov Similarly, for complexes with thiolato ligands, an LLCT transition from the thiolate ligand to the terpyridine ligand (π(S-Ar) → π*(terpy)) can contribute to or even dominate the lowest-energy absorption. rsc.orgrsc.org The assignment of these bands is often based on how their energy shifts in response to substituents on the diimine (terpy) and the ancillary (thiolate) ligands. rsc.org For this compound⁺, the lowest energy excited state would likely be a hybrid state with both MLCT and LLCT character.

Following photoexcitation into the singlet manifold (e.g., ¹MLCT/¹LLCT), square-planar heavy-metal complexes like those of Pt(II) undergo rapid and efficient intersystem crossing (ISC) to the corresponding triplet excited states (e.g., ³MLCT/³LLCT) due to strong spin-orbit coupling. This process allows for phosphorescence, which is emission from a triplet state to the singlet ground state.

Many platinum(II) terpyridine complexes are emissive, typically from the lowest-energy triplet state. rsc.org For example, [Pt(L¹)Cl]⁺, where L¹ is 4'-phenyl(dimesitylboryl)-2,2':6',2"-terpyridine, exhibits strong room-temperature emission in solution with a quantum yield of 0.011 and a lifetime of 0.6 µs. nih.gov This emission is attributed to an excited state with mixed ³MLCT and intramolecular charge-transfer character. nih.gov The emission from these types of complexes is often broad and unstructured, consistent with a charge-transfer nature. nih.gov The phosphorescence mechanism involves the radiative decay from the populated triplet state back to the singlet ground state. Because this process is spin-forbidden, the resulting excited-state lifetimes are typically long, ranging from nanoseconds to microseconds. oaepublish.comnih.gov

Photophysical Data for Selected [Pt(terpy)L]ⁿ⁺ Analogue Complexes

ComplexAbsorption λmax (nm) (Assignment)Emission λem (nm) (Assignment)Quantum Yield (Φ)Lifetime (τ)SolventRef
[Pt(L¹)Cl]⁺~430 (¹MLCT/¹CT)670 (³MLCT/³CT)0.0110.6 µsCHCl₃ nih.gov
[Pt(terpy)(C≡C-Ph)]⁺426, 452 (¹MLCT/¹LLCT)602 (³MLCT/³LLCT)--CH₂Cl₂ nih.gov
[{Pt(trpy)}₂(L²)]²⁺~470 (¹LLCT)652 (³LLCT)0.0019100 nsCH₃CN rsc.org
[Pt(dtbpy)(pyS)]⁺480 (¹LLCT)690--CH₂Cl₂ rsc.org

L¹ = 4'-phenyl(dimesitylboryl)-2,2':6',2"-terpyridine L² = 2-octylthio-1,3,5-triazine-4,6-dithiolate dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; pyS = pyridine-2-thiolate

Environmental and Substituent Effects on Photoluminescence Quantum Yields and Lifetimes

The photophysical properties of platinum(II) terpyridine complexes, including this compound⁺, are highly sensitive to their surrounding environment and to chemical modifications of their ligands.

Environmental Effects (Solvatochromism): The emission energy, quantum yield, and lifetime of these complexes often depend strongly on the polarity of the solvent, a phenomenon known as solvatochromism or solvatoluminescence. nih.gov For excited states with significant charge-transfer character, an increase in solvent polarity typically stabilizes the polar excited state more than the ground state, leading to a red-shift (lower energy) in the emission. However, negative solvatochromism, where emission shifts to the blue in more polar solvents, has also been observed. nih.gov The quantum yield often decreases in more polar or coordinating solvents due to enhanced non-radiative decay pathways.

Aggregation Effects: A key feature of square-planar Pt(II) terpyridine complexes is their tendency to self-assemble or aggregate in solution, particularly in aqueous media or upon addition of a non-solvent. mdpi.comnih.gov This aggregation is driven by intermolecular Pt···Pt and/or π-π stacking interactions. mdpi.comnih.govnih.gov Aggregation can lead to the appearance of new, low-energy absorption and emission bands, attributed to a metal-metal-to-ligand charge transfer (MMLCT) excited state. nih.govnih.govcaltech.edu These MMLCT emissions are typically red-shifted compared to the monomer emission and can be highly intense. nih.gov

Substituent Effects: The photoluminescence quantum yields and lifetimes can be systematically tuned by introducing electron-donating or electron-withdrawing substituents to the terpyridine or ancillary ligands. royalsocietypublishing.orgmdpi.com Electron-withdrawing groups on the terpyridine ligand can lower the energy of the π* orbitals, leading to red-shifted emission. Conversely, electron-donating groups raise the energy of the π* orbitals, causing a blue-shift. For the ancillary ligand, modifying the electron-donating strength of the thiolate group (e.g., by adding substituents to the phenyl ring in this compound⁺) would directly modulate the energy of the MLCT and LLCT states, thereby tuning the emission color and efficiency. rsc.org Steric bulk on the ligands can also play a crucial role by hindering aggregation or preventing quenching through molecular motion, which can lead to enhanced emission quantum yields in solution. nih.gov

Photoinduced Electron Transfer (PET) and Energy Transfer (PEnT) Processes in this compound Systems

The long-lived triplet excited states of platinum(II) terpyridine complexes make them excellent candidates for participating in photoinduced electron transfer (PET) and photoinduced energy transfer (PEnT) processes. acs.orgnih.gov These processes are fundamental to applications in photocatalysis and artificial photosynthesis.

Photoinduced Electron Transfer (PET): In a PET process, the excited complex can either donate or accept an electron. Upon excitation, the [Pt(terpy)L]ⁿ⁺* complex is both a stronger oxidant and a stronger reductant than its ground-state counterpart. If a suitable electron donor is present, the excited complex can be reductively quenched (accepts an electron). If an electron acceptor is present, it can be oxidatively quenched (donates an electron). The feasibility of PET is determined by the redox potentials of the complex and the quenching agent.

Photoinduced Energy Transfer (PEnT): PEnT involves the transfer of the excited-state energy from the platinum complex (the donor) to another molecule (the acceptor), without the net transfer of charge. This process is highly efficient if there is good spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor (Förster resonance energy transfer, FRET) or if the triplet energy level of the donor is higher than that of the acceptor (Dexter energy transfer). In systems where a Pt(II) terpyridine chromophore is linked to another photoactive unit, such as a pyrene (B120774) or perylene, intramolecular energy transfer from the initially formed ³MLCT state to a lower-lying intraligand (³IL) triplet state on the appended chromophore can occur, effectively quenching the platinum-based phosphorescence. acs.orgnih.gov For a molecule like this compound⁺, PEnT could occur to a nearby molecule in an aggregate or to an intentionally added quencher in solution.

Supramolecular Assembly and Nanostructure Formation by Phs Terpy Pt

Principles of Self-Aggregation Driven by Pt···Pt and π–π Stacking Interactions

The self-aggregation of PhS(terpy)Pt and related platinum(II) terpyridine complexes is primarily orchestrated by two key non-covalent interactions: metallophilic Pt···Pt interactions and π–π stacking interactions. Platinum(II) complexes, particularly those with planar terpyridine ligands, possess a high propensity for self-assembly due to these intermolecular forces nih.govrsc.orgacs.org.

Pt···Pt Metallophilic Interactions: These arise from attractive interactions between adjacent platinum centers, often involving d8–d8 interactions. The close proximity of platinum atoms, typically observed in the range of 3.3 Å in crystal structures, contributes significantly to the stability of the assembled structures researchgate.net.

π–π Stacking Interactions: The planar nature of the terpyridine ligand facilitates face-to-face or slipped-stacking arrangements between the aromatic rings of adjacent molecules rsc.orgwikipedia.org. These interactions are crucial in guiding the formation of ordered molecular architectures nih.gov.

Solvent-Induced Assembly and Disassembly Mechanisms

The supramolecular assembly of this compound complexes is highly sensitive to the solvent environment, allowing for precise control over their aggregation and disassembly. The choice of solvent can dramatically influence the dominant driving forces and, consequently, the morphology of the resulting nanostructures rsc.orgnih.gov.

The incorporation of hydrophobic hydrocarbon chains within the complex structure plays a significant role in assisting self-assembly, involving not only Pt···Pt and π–π stacking interactions but also hydrophobic–hydrophobic interactions rsc.org.

Solvent-Dependent Assembly Mechanisms and Morphologies rsc.orgresearchgate.net:

Solvent EnvironmentDominant InteractionsResulting MorphologyGrowth Mechanism
Polar MediaPt···Pt, π–π stacking, Hydrophobic–hydrophobicNanospheresIsodesmic growth
Non-polar MediaPredominantly π–π stackingFibrous NetworksCooperative pathway

For instance, a platinum(II) complex with an alanine (B10760859) moiety in a terpyridine-based ligand (related to this compound) exhibited strong orange emission in nonpolar solvents due to J-aggregation, forming typical fiber structures observed by scanning electron microscopy (SEM) researchgate.net. In contrast, in polar media like DMSO, a related complex was observed to undergo stepwise self-assembly into spherical aggregates rsc.org.

pH-Responsive Supramolecular Transformations and Associated Spectroscopic Changes

Certain alkynylplatinum(II) terpyridine complexes, including those with pH-responsive groups, demonstrate reversible self-assembly and disassembly in response to changes in pH researchgate.netnih.govresearchgate.net. This pH-responsiveness leads to remarkable and observable changes in their UV-vis absorption and emission spectra.

The underlying mechanisms for pH-induced transformations include:

Electrostatic Repulsion: Protonation or deprotonation can modify the charge on the complex molecules, leading to changes in electrostatic repulsion or attraction, which in turn affects their ability to self-assemble researchgate.netresearchgate.net.

For example, water-soluble alkynylplatinum(II) terpyridine complexes have been shown to aggregate at low pH values, resulting in the formation of metal–metal and/or π–π interactions. This aggregation is accompanied by the emergence of a triplet metal-metal-to-ligand charge transfer (³MMLCT) emission in the near-infrared (NIR) region, with a significant enhancement in intensity at lower pH compared to physiological pH researchgate.net. These spectroscopic changes serve as a direct indicator of the supramolecular transformation.

Formation and Characterization of Discrete Nanostructures

This compound and its related platinum(II) terpyridine complexes are capable of forming a diverse range of discrete nanostructures through controlled self-assembly. The morphology of these structures can be tuned by molecular engineering, such as modulating the steric bulk or hydrophilicity of the platinum(II) complexes acs.org.

Observed nanostructures include:

Nanospheres rsc.orgacs.org

Fibrous networks rsc.orgresearchgate.net

Nanorods acs.orgnih.gov

Nanowires acs.org

Nanoleaves acs.org

Helical structures, including hierarchical helices of helices researchgate.netrsc.org

Characterization Techniques for Supramolecular Assemblies and Nanostructures

The formation and properties of these nanostructures are rigorously characterized using a combination of spectroscopic and microscopic techniques:

UV-vis Absorption and Emission Spectroscopy: These techniques are fundamental for monitoring the self-assembly process and studying the photophysical properties of the aggregates. Changes in absorption bands (e.g., emergence of MMLCT) and emission intensity or wavelength provide insights into the extent and nature of aggregation rsc.orgacs.orgresearchgate.netresearchgate.netrsc.org.

Dynamic Light Scattering (DLS): DLS is employed to investigate the self-assembly processes in solution, providing information on particle size distribution and aggregation kinetics researchgate.net.

Electron Microscopy (TEM and SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are crucial for direct visualization of the morphology, size, and shape of the formed nanostructures rsc.orgnih.govresearchgate.netmdpi.com. For example, TEM images have revealed the formation of nanoparticles with diameters of 150–180 nm for a related complex in phosphate-buffered saline nih.gov.

X-ray Crystallography: This technique provides atomic-level structural information, confirming the coordination geometry at the platinum center and revealing the presence of intermolecular interactions like π–π stacking in the solid state rsc.orgresearchgate.net.

Circular Dichroism (CD): CD spectroscopy is particularly useful for studying the formation of chiral supramolecular assemblies, such as helical structures, and observing changes in their handedness under different conditions researchgate.netrsc.org.

These comprehensive characterization methods enable a detailed understanding of how the molecular design of this compound influences its self-assembly into functional nanostructures.

Compound Names and PubChem CIDs

Mechanistic Studies of Phs Terpy Pt Interactions with Nucleic Acids

Modes of Interaction with DNA: Covalent versus Non-Covalent Binding

The interaction of platinum(II)-terpyridine complexes with DNA is a multifaceted process that can be broadly categorized into non-covalent and covalent binding modes. frontiersin.orgnih.gov The specific nature of the fourth ligand coordinated to the platinum center plays a pivotal role in dictating the preferred mode of interaction. For complexes with stable, non-labile ligands, non-covalent interactions such as intercalation and groove binding are the predominant ways they associate with DNA. rsc.org Conversely, if the fourth ligand is labile, an initial non-covalent association may be followed by the formation of a covalent bond with a nucleobase. frontiersin.org

Given the structure of PhS(terpy)Pt, which features a phenylthiolato ligand, both non-covalent and potential covalent interactions warrant consideration. The large, planar aromatic surface of the terpyridine ligand is highly conducive to non-covalent binding within the DNA structure.

Intercalation Mechanisms within DNA Base Pairs

Intercalation is a primary non-covalent binding mode for many planar aromatic molecules, including platinum(II)-terpyridine complexes. rsc.org This process involves the insertion of the planar terpyridine ligand between the stacked base pairs of the DNA double helix. This insertion leads to a lengthening and unwinding of the DNA helix to accommodate the intercalator. The stability of this interaction is derived from π-π stacking interactions between the aromatic system of the terpyridine and the DNA bases. For platinum(II)-terpyridine complexes, the square-planar geometry facilitates this deep insertion into the DNA helix. Studies on various Pt(terpy) complexes have consistently highlighted intercalation as a significant contributor to their DNA binding affinity. rsc.org

Covalent Adduct Formation with DNA Bases and Cross-linking Potential

While the phenylthiolato ligand in this compound is generally considered to be relatively stable, the potential for covalent bond formation cannot be entirely dismissed. In platinum complexes with more labile leaving groups, such as chloride, an initial non-covalent binding is often followed by a slower, irreversible covalent binding to the nitrogen atoms of the DNA bases, particularly the N7 of guanine. frontiersin.org This can lead to the formation of monofunctional adducts. While bifunctional cross-linking, characteristic of drugs like cisplatin, is less common for these types of monofunctional complexes, the possibility of forming such links under specific conditions or through different mechanisms continues to be an area of investigation. For this compound, the lability of the Pt-S bond would be the determining factor for its ability to form covalent adducts with DNA.

Methodologies for Investigating this compound–DNA Interactions

A diverse array of biophysical and biochemical techniques is employed to elucidate the interactions between platinum complexes and DNA. These methods provide valuable information on the mode, affinity, and consequences of binding.

MethodologyInformation Obtained
UV-Visible Spectroscopy Provides insights into binding mode and affinity by monitoring changes in the absorption spectra of the complex and DNA upon interaction.
Fluorescence Spectroscopy Often used in competitive binding assays with DNA intercalating dyes like ethidium (B1194527) bromide to determine binding constants.
Circular Dichroism (CD) Spectroscopy Detects changes in the secondary structure of DNA upon binding of the platinum complex, providing evidence for intercalation or groove binding.
Viscometry Measures changes in the viscosity of a DNA solution upon addition of the complex. An increase in viscosity is indicative of DNA lengthening due to intercalation.
Electrophoresis Gel mobility shift assays can demonstrate the binding of the complex to DNA and assess its ability to unwind supercoiled plasmid DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information at the atomic level about the binding site and the nature of the interaction.
Mass Spectrometry (e.g., ESI-MS) Can be used to identify the formation of covalent adducts between the platinum complex and DNA fragments.
Molecular Docking and Dynamics Simulations Computational methods that provide theoretical models of the interaction, predicting binding modes and energies. frontiersin.org

Influence of Ligand Modification on DNA Interaction Specificity and Affinity

The chemical structure of the ligands coordinated to the platinum center has a profound impact on the DNA binding properties of the complex. In the context of this compound, both the terpyridine and the phenylthiolato ligands are critical.

Replacing the butyl group with a phenyl group, as in this compound, would be expected to influence the electronic and steric profile of the complex. The aromatic nature of the phenyl group could potentially lead to additional π-stacking interactions within the DNA grooves, possibly altering the binding affinity and sequence preference compared to its aliphatic counterpart.

DNA Conformational Changes Induced by this compound Binding

The interaction of this compound with DNA is expected to induce significant conformational changes in the nucleic acid structure. The specific nature of these changes is dependent on the dominant binding mode.

Theoretical and Computational Chemistry Approaches to Phs Terpy Pt Systems

Density Functional Theory (DFT) for Electronic Structure and Excited State Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the [PhS(terpy)Pt]⁺ complex. spectroscopyonline.comrsc.org It allows for the calculation of ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org For platinum(II)-terpyridine systems, DFT calculations are essential for optimizing molecular geometries and understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which govern the complex's reactivity and photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. nih.gov This method is widely applied to calculate the electronic absorption spectra of platinum(II) complexes, providing information on excitation energies and oscillator strengths that can be compared directly with experimental UV-Vis spectra. rsc.orgresearchgate.net

For analogous complexes like [Pt(tpy)Cl]⁺, TD-DFT studies, including spin-orbit coupling (SOC) effects, have been instrumental in assigning the character of electronic transitions. rsc.org These transitions are typically a mix of:

Metal-to-Ligand Charge Transfer (MLCT): Excitation from a platinum-centered d-orbital to a π* orbital of the terpyridine ligand.

Ligand-to-Ligand Charge Transfer (LLCT): In the case of [this compound]⁺, this would involve excitation from an orbital on the phenylthiolato ligand to the terpyridine π* system.

Halide-to-Ligand Charge Transfer (XLCT): In chloro-analogs, this involves the chloride ligand. For the thiolate complex, a similar sulfur-to-ligand charge transfer is expected. rsc.org

Intraligand (IL) π→π transitions:* Excitations localized on the terpyridine or phenylthiolato ligands.

Metal-Centered (MC) d-d transitions: These are often low-energy, non-emissive states that can significantly influence the photophysical properties by providing non-radiative decay pathways. rsc.org The geometry of these MC states is often characterized by a significant distortion from the ground-state square-planar geometry. rsc.org

Computational studies on related platinum(II) alkynyl terpyridine complexes have also been performed to understand the nature of their emissive states, which are often found to be a mixture of ³MLCT and ³LLCT character. nih.gov The inclusion of spin-orbit coupling in calculations is critical for heavy atoms like platinum, as it facilitates intersystem crossing from singlet to triplet excited states, which is often the origin of the phosphorescence observed in these complexes. rsc.org

Transition TypeCalculated Excitation Energy (eV)Oscillator Strength (f)Major ContributionsReference Compound
¹MLCT/¹XLCT2.720.049HOMO → LUMO[Pt(tpy)Cl]⁺
¹MLCT/¹XLCT2.970.024HOMO-1 → LUMO[Pt(tpy)Cl]⁺
¹IL (terpy)3.650.283HOMO → LUMO+2[Pt(tpy)Cl]⁺
¹LLCT/¹MLCT~2.95-Alkynyl/Pt → tpy[Pt(trpy)(C≡CPh)]⁺
³MC (d-d)2.50-d(Pt) → d(Pt)[Pt(tpy)Cl]⁺

Table 1: Representative TD-DFT Calculated Electronic Transitions for [Pt(terpy)X]⁺ Analogues. The data illustrates typical transition energies and characters derived from computational models. Data sourced from studies on [Pt(tpy)Cl]⁺ rsc.org and [Pt(trpy)(C≡CPh)]⁺. nih.gov Note: The specific energies and contributions for this compound would differ, particularly with the introduction of sulfur-based orbitals.

Molecular Dynamics Simulations for Supramolecular Assembly and Biomolecule Interactions

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-evolution of molecular systems, providing insights into dynamic processes that are difficult to capture experimentally. mdpi.com

Supramolecular Assembly: Square-planar platinum(II) terpyridine complexes are well-known for their ability to form extended supramolecular structures through non-covalent Pt···Pt and π–π stacking interactions. frontiersin.orgresearchgate.net MD simulations are a powerful tool to study the kinetics and thermodynamics of this self-assembly process. spectroscopyonline.com By developing specific force fields (a set of parameters describing the potential energy of the system) that accurately model these non-covalent interactions, researchers can simulate the spontaneous aggregation of monomers in solution. spectroscopyonline.com These simulations provide atomistic details on how factors like solvent composition and ligand structure influence the formation of different nanostructures, such as helical ribbons or nanotubes. spectroscopyonline.comnih.gov For example, simulations have elucidated the directional role of Pt···Pt interactions in guiding the anisotropic growth of assemblies, leading to highly ordered structures. spectroscopyonline.com

Biomolecule Interactions: The interaction of platinum complexes with biomolecules, particularly DNA, is central to their application as anticancer agents. mdpi.comfrontiersin.org While experimental techniques confirm binding, computational methods like molecular docking and MD simulations are used to elucidate the specific binding modes and affinities. mdpi.comresearchgate.net For Pt(terpy) complexes, several non-covalent binding modes with DNA are possible, including: mdpi.com

Intercalation: The planar terpyridine ligand inserts between DNA base pairs.

Groove Binding: The complex binds to the minor or major groove of the DNA helix. mdpi.comresearchgate.net

Electrostatic Interactions: The positive charge of the complex interacts with the negatively charged phosphate (B84403) backbone of DNA.

Molecular docking is often used for an initial prediction of the binding pose. mdpi.com Subsequent MD simulations are then performed to assess the stability of the docked pose, analyze the conformational changes induced in both the DNA and the complex, and calculate the binding free energy. These simulations can reveal the crucial role of specific hydrogen bonds, van der Waals forces, and hydrophobic interactions in the recognition and binding process. mdpi.comresearchgate.net

Computational Insights into Reaction Mechanisms and Pathway Elucidation

Understanding the reaction mechanisms of platinum complexes is vital for predicting their reactivity and designing new compounds with tailored properties. DFT calculations are the primary tool for mapping the potential energy surfaces of chemical reactions. oaepublish.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For square-planar Pt(II) complexes like [this compound]⁺, a key reaction is ligand substitution, which typically proceeds through an associative mechanism. acs.org A computational study of this process would involve modeling the approach of a nucleophile (e.g., a water molecule or a DNA base like guanine) to the platinum center. The calculations would identify a five-coordinate transition state, and the associated activation energy barrier would determine the reaction rate. oaepublish.comacs.org

Kinetic studies on the analogous complex, [Pt(tpy)Cl]⁺, have shown that it undergoes substitution with various nucleophiles. acs.org The presence of a strong σ-donor ligand, such as the phenylthiolato group in [this compound]⁺, is expected to significantly influence the kinetics compared to a chloro ligand. Specifically, the substitution of the chloride ligand in [Pt(tpy)Cl]⁺ is often a precursor to covalent binding with DNA. semanticscholar.org However, the coordination of a sulfur-containing ligand can inhibit this hydrolysis step, meaning the complex interacts with DNA primarily through non-covalent modes. semanticscholar.org DFT calculations can quantify these effects by comparing the activation barriers for the dissociation or substitution of the thiolate ligand versus a chloride ligand, providing a clear rationale for the observed differences in reactivity and biological mechanism of action.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
[this compound]⁺(Phenylthiolato)(2,2':6',2''-terpyridine)platinum(II) cation
[Pt(tpy)Cl]⁺(Chloro)(2,2':6',2''-terpyridine)platinum(II) cation
[Pt(trpy)(C≡CPh)]⁺(Phenylacetylide)(2,2':6',2''-terpyridine)platinum(II) cation
Cisplatincis-Diamminedichloroplatinum(II)
Terpyridine (tpy)2,2':6',2''-terpyridine
PhenylthiolateThiophenolate; C₆H₅S⁻

Future Directions and Emerging Research Avenues for Phs Terpy Pt Chemistry

Rational Design of Next-Generation Platinum(II) Terpyridine Complexes with Tunable Properties

The future of platinum(II) terpyridine chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of complexes with precisely tailored properties. This involves a deep understanding of structure-property relationships to create next-generation compounds for specific applications.

A key strategy in this endeavor is the structural modification of the terpyridine (tpy) ligand, especially at the 4'-position. mdpi.com By introducing various substituents at this position, researchers can systematically tune the electronic and steric properties of the complex, thereby influencing its photophysical characteristics, reactivity, and biological interactions. mdpi.com For instance, incorporating hydrophilic or hydrophobic moieties can alter the complex's solubility and its ability to self-assemble in different solvent environments. nih.govhku.hk

Molecular engineering can also be employed to introduce specific functionalities. The incorporation of a tetraphenylethylene (B103901) motif, for example, has been shown to induce aggregation-induced emission (AIE) properties in platinum(II) terpyridine complexes. nih.govacs.org This approach not only enhances the luminescent output in the aggregated state but also allows for the tuning of spectroscopic properties through the modulation of intermolecular Pt···Pt and π–π stacking interactions. nih.govacs.org

Furthermore, the rational design can extend to the ancillary ligands. The use of alkynyl ligands, for instance, can confer significant stability to the complex. nih.gov By modifying these alkynyl ligands with functional groups like glucose, researchers can create amphiphilic complexes with unique self-assembly behaviors and potential for targeted biological activity. nih.govrsc.org The systematic variation of alkyl chain lengths on the ligands provides another handle to control hydrophobic interactions and, consequently, the morphology of the resulting aggregates. hku.hk This level of control is crucial for designing materials with predictable and tunable properties.

Table 1: Strategies for Rational Design of Platinum(II) Terpyridine Complexes

Design StrategyTargeted PropertyExample ModificationReference
Ligand ModificationTunable electronic and steric propertiesSubstitution at the 4'-position of the terpyridine ligand mdpi.com
Functional Group IncorporationAggregation-Induced Emission (AIE)Introduction of a tetraphenylethylene motif nih.govacs.org
Ancillary Ligand EngineeringEnhanced stability and amphiphilicityUse of functionalized alkynyl ligands (e.g., with glucose) nih.govrsc.org
Hydrophobicity TuningControlled self-assembly and morphologyVariation of alkyl chain lengths on ligands hku.hk

Exploration of Novel Supramolecular Architectures and Their Functional Properties

The inherent tendency of square-planar platinum(II) terpyridine complexes to self-assemble into ordered structures is a cornerstone of their utility in materials science. mdpi.comnih.gov Future research will delve deeper into the exploration of novel supramolecular architectures and their emergent functional properties. These assemblies are primarily driven by a combination of non-covalent interactions, including metal-metal (Pt···Pt) interactions and π-π stacking of the aromatic terpyridine ligands. mdpi.comnih.gov

The bottom-up self-assembly of these complexes offers a powerful approach to construct well-ordered supramolecular architectures with tunable optical and electronic properties. researchgate.netacs.orgnih.gov By carefully engineering the molecular structure of the platinum(II) terpyridine building blocks, a diverse array of nanostructures, including nanorods, nanospheres, nanowires, and even nanoleaves, can be realized. nih.gov The morphology of these superstructures is highly dependent on factors such as solvent composition, concentration, and the specific intermolecular forces at play. nih.govpnas.org

A particularly promising avenue is the development of multicomponent co-assembled systems. researchgate.netacs.orgnih.gov This involves combining platinum(II) terpyridine complexes with other π-organic or organometallic molecules to create heterostructures with advanced functionalities. researchgate.netacs.orgnih.gov Such systems can facilitate electron or energy transfer processes, making them attractive for applications in optoelectronics and sensing. researchgate.netacs.orgnih.gov The design of molecular tweezers and macrocycles based on platinum(II) terpyridine units allows for the encapsulation of guest molecules, leading to stimuli-responsive materials. researchgate.netacs.orgnih.gov

The functional properties of these supramolecular assemblies are a direct consequence of their structure. For example, the aggregation of these complexes can lead to significant changes in their photophysical properties, such as the appearance of metal-metal-to-ligand charge transfer (MMLCT) bands and aggregation-induced emission (AIE). nih.govacs.org These phenomena can be harnessed for the development of chemosensors that signal changes in their microenvironment through visible color or emission changes. nih.gov

Table 2: Supramolecular Architectures of Platinum(II) Terpyridine Complexes and Their Properties

Supramolecular ArchitectureDriving InteractionsFunctional PropertiesPotential ApplicationsReference
Nanorods, Nanospheres, NanowiresPt···Pt, π-π stackingTunable spectroscopic properties, AIEChemosensing, Optoelectronics nih.gov
Multicomponent Co-assembliesDonor-acceptor, H-bondingElectron/energy transferSensing, Catalysis researchgate.netacs.orgnih.gov
Molecular Tweezers/MacrocyclesHost-guest interactionsStimuli-responsivenessMolecular recognition researchgate.netacs.orgnih.gov
Nanofibers, Nanotubesπ-stacking, phase separationOrdered molecular packingElectronic devices pnas.org

Deeper Elucidation of Biomolecular Interaction Pathways Beyond DNA

While DNA has long been considered a primary biological target for many platinum-based compounds, future research on PhS(terpy)Pt and related complexes will increasingly focus on elucidating their interactions with other biomolecules. mdpi.comresearchgate.net This broader perspective is crucial for understanding their full spectrum of biological activity and for designing new therapeutic agents with novel mechanisms of action.

Furthermore, some platinum complexes are known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage a wide range of cellular macromolecules, contributing to their cytotoxicity. researchgate.net Investigating the capacity of this compound and its analogues to generate ROS and understanding the cellular response to this oxidative stress is a key area for future research.

The exploration of interactions with other nucleic acids, such as RNA, is also a burgeoning field. mdpi.com Given the diverse roles of RNA in cellular processes, including gene regulation and catalysis, RNA-targeting platinum complexes could offer new therapeutic strategies.

To achieve a deeper understanding of these biomolecular interactions, a combination of advanced analytical techniques will be required. These include mass spectrometry to identify protein binding partners and characterize the nature of the adducts formed, as well as high-resolution structural biology techniques like X-ray crystallography to visualize the precise binding sites on proteins. nih.gov Computational modeling and docking studies will also play a vital role in predicting and rationalizing these interactions. rsc.org

Table 3: Biomolecular Interactions of Platinum(II) Terpyridine Complexes Beyond DNA

BiomoleculeType of InteractionConsequenceInvestigative TechniquesReference
Proteins (e.g., HSA, enzymes)Covalent binding, non-covalent associationAltered biodistribution, enzyme inhibitionMass Spectrometry, X-ray Crystallography researchgate.netnih.gov
Cellular ComponentsGeneration of Reactive Oxygen Species (ROS)Oxidative stress, macromolecular damageCellular assays for ROS detection researchgate.net
RNAIntercalation, covalent bindingInterference with RNA function and processingSpectroscopic titrations, gel electrophoresis mdpi.com

Integration with Advanced Nanotechnology for Material Science Innovations

The unique properties of this compound and related complexes make them ideal candidates for integration with advanced nanotechnology, paving the way for innovative materials with tailored functionalities. frontiersin.orgjchemrev.com This synergy between molecular chemistry and nanoscience is expected to yield breakthroughs in various fields, from medicine to electronics.

One of the most promising areas is the development of nanomedicine platforms. frontiersin.orgnih.gov Platinum(II) terpyridine complexes can be encapsulated within or conjugated to nanoparticles to create sophisticated drug delivery systems. frontiersin.org These nanoformulations can improve the solubility and stability of the complexes, enhance their accumulation in target tissues through passive or active targeting, and enable controlled release of the therapeutic agent. frontiersin.org

Furthermore, the photophysical properties of these complexes can be harnessed for theranostic applications, which combine therapeutic and diagnostic capabilities in a single platform. frontiersin.org For instance, luminescent platinum(II) terpyridine complexes can be used for bio-imaging to track their uptake and distribution, while simultaneously exerting a therapeutic effect. researchgate.net Their integration into platforms for photodynamic therapy (PDT) is also an active area of research. frontiersin.orgnih.gov In PDT, a photosensitizer (the platinum complex) is activated by light to produce reactive oxygen species that kill cancer cells. frontiersin.orgnih.gov Nanoparticle-based delivery can improve the efficiency and selectivity of PDT. frontiersin.org

In the realm of materials science, platinum(II) terpyridine complexes are being explored as building blocks for functional materials such as luminescent materials and conductive polymers. rsc.org The ability of these complexes to form ordered assemblies through Pt···Pt and π-π interactions can be exploited to create materials with desirable electronic and optical properties. nih.govrsc.org For example, conjugated polymers containing platinum(II) terpyridine pendants have been synthesized and shown to exhibit interesting photophysical properties, including dual emission and thermo-responsive luminescence. oaepublish.com These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and smart coatings. nih.govrsc.org

The convergence of this compound chemistry with nanotechnology is a rapidly advancing frontier. Future research will focus on creating multifunctional hybrid nanomaterials that leverage the unique attributes of both the platinum complexes and the nanocarriers to address complex challenges in medicine and technology. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Phs(terpy)Pt complexes?

  • Methodological Answer : Synthesis typically involves reacting platinum precursors (e.g., K₂PtCl₄) with terpyridine ligands under controlled conditions (e.g., reflux in ethanol/water mixtures). Characterization requires UV-Vis spectroscopy to confirm ligand coordination and X-ray crystallography for structural elucidation . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is advised.

Q. How can researchers analyze the interaction of this compound with DNA in vitro?

  • Methodological Answer : Common techniques include:

  • UV-Vis Titration : Monitor hypochromic shifts to estimate binding constants (Kb). For example, Pt(II)-terpy complexes exhibit Kb values ~10⁵ M⁻¹, indicating strong intercalation .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Gel Electrophoresis : Assess DNA cleavage or crosslinking efficiency.

Q. What in vitro models are suitable for evaluating the biological effects of this compound?

  • Methodological Answer : Use isolated organ perfusion systems (e.g., Langendorff heart models) to study cardiotoxicity. For instance, [Pt(terpy)Cl]Cl significantly reduces coronary flow (65% at high doses) and induces microthrombi formation, as observed in rat heart studies . Cell culture models (e.g., cancer cell lines) can screen for cytotoxicity via MTT assays.

Advanced Research Questions

Q. How should researchers address contradictions in reported DNA-binding affinities of this compound compared to analogous Pd(II) complexes?

  • Methodological Answer : Discrepancies (e.g., Pt(II)-terpy Kb = 10⁵ M⁻¹ vs. Pd(II)-terpy Kb = 10⁴ M⁻¹ ) may arise from ligand rigidity or metal ion electronic properties. To resolve this:

  • Comparative Studies : Conduct parallel experiments under identical conditions.
  • Computational Modeling : Use density functional theory (DFT) to compare binding energies.
  • Ligand Substitution : Test derivatives (e.g., methylated terpyridine) to isolate structural influences.

Q. What experimental designs can elucidate the mechanism of this compound-induced cardiotoxicity?

  • Methodological Answer :

  • Dose-Response Studies : Correlate LV(dP/dt)max/min reductions with microthrombi formation, as seen in high-dose [Pt(terpy)Cl]Cl perfusion .
  • Histopathological Analysis : Stain tissue sections (e.g., hematoxylin-eosin) to visualize microvascular damage.
  • Proteomic Profiling : Identify biomarkers of oxidative stress (e.g., glutathione peroxidase) via LC-MS/MS.

Q. How can computational methods enhance structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes with DNA/protein targets (e.g., BSA interaction analysis ).
  • QSAR Modeling : Relate substituent effects (e.g., electron-withdrawing groups on terpyridine) to biological activity.
  • MD Simulations : Simulate complex stability in physiological environments (e.g., solvation dynamics).

Data Analysis and Contradiction Resolution

Q. What strategies are effective in reconciling conflicting results in this compound cytotoxicity studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values across cell lines) to identify outliers.
  • Experimental Replication : Standardize protocols (e.g., exposure time, serum concentration in cell cultures).
  • Error Source Identification : Check for artifacts like aggregation-induced quenching in fluorescence-based assays.

Q. How should researchers design studies to validate the therapeutic potential of this compound while minimizing off-target effects?

  • Methodological Answer :

  • Selective Targeting : Functionalize complexes with tumor-homing peptides (e.g., RGD motifs).
  • Toxicokinetic Profiling : Measure platinum accumulation in non-target organs via ICP-MS.
  • In Vivo Efficacy Models : Use xenograft mice to compare tumor regression rates vs. cardiac side effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.